1-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(2-fluorobenzyl)-1H-imidazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(3-ETHYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-N-[(2-FLUOROPHENYL)METHYL]-1H-IMIDAZOLE-4-CARBOXAMIDE is a complex organic compound that features a combination of several heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3-ETHYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-N-[(2-FLUOROPHENYL)METHYL]-1H-IMIDAZOLE-4-CARBOXAMIDE involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the oxadiazole ring, followed by the formation of the pyridine and imidazole rings. The final step involves the coupling of these rings to form the desired compound. Common reagents used in these reactions include sodium dichloroisocyanurate, amidoximes, and isatoic anhydrides .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[4-(3-ETHYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-N-[(2-FLUOROPHENYL)METHYL]-1H-IMIDAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Halogenation and nitration reactions are possible with appropriate reagents
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
1-[4-(3-ETHYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-N-[(2-FLUOROPHENYL)METHYL]-1H-IMIDAZOLE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 1-[4-(3-ETHYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-N-[(2-FLUOROPHENYL)METHYL]-1H-IMIDAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and have similar chemical properties.
Indole derivatives: These compounds have a similar aromatic structure and are used in various biological applications
Uniqueness
1-[4-(3-ETHYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-N-[(2-FLUOROPHENYL)METHYL]-1H-IMIDAZOLE-4-CARBOXAMIDE is unique due to its combination of multiple heterocyclic rings, which imparts specific chemical and biological properties. This makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C20H17FN6O2 |
---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
1-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[(2-fluorophenyl)methyl]imidazole-4-carboxamide |
InChI |
InChI=1S/C20H17FN6O2/c1-2-17-25-20(29-26-17)13-7-8-22-18(9-13)27-11-16(24-12-27)19(28)23-10-14-5-3-4-6-15(14)21/h3-9,11-12H,2,10H2,1H3,(H,23,28) |
InChI Key |
GXUMYKZPWWXFGL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC(=NC=C2)N3C=C(N=C3)C(=O)NCC4=CC=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.